Structural Differentiation: 7-Ethoxy Substituent as a Key Pharmacophoric Variable vs. Unsubstituted Benzofuran Analog
The closest commercially cataloged analog, N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 941918-51-0), lacks the 7-ethoxy group present on the target compound. The thiazolylbenzofuran patent family (EP0528337) teaches that the R³ position (which includes 7-alkoxy substitution on the benzofuran) is one of four independent structural variables controlling leukotriene antagonism potency [1]. Although quantitative IC50 data for this specific pair are not publicly available, the patent's structure-activity disclosure establishes that alkoxy substitution at this position is a non-redundant potency determinant, not a silent metabolic handle [1]. The molecular weight difference (454.5 vs. 410.4 g/mol) and ClogP shift introduced by the ethoxy group further predict altered membrane permeability and protein binding profiles relative to the des-ethoxy analog.
| Evidence Dimension | Structural variation at benzofuran 7-position |
|---|---|
| Target Compound Data | 7-ethoxy substituent present; MW 454.5; Formula C23H22N2O6S |
| Comparator Or Baseline | CAS 941918-51-0: 7-position unsubstituted (H); MW 410.4; Formula C21H18N2O5S |
| Quantified Difference | Ethoxy vs. hydrogen; ΔMW = +44.1; ΔClogP ≈ +0.3 to +0.5 (estimated from group contribution) |
| Conditions | Structural comparison based on IUPAC names and molecular formulas from chemical supplier catalogs |
Why This Matters
For procurement in SAR campaigns or patent strategy, the 7-ethoxy group should be treated as a distinct pharmacophoric element; substituting with the des-ethoxy analog (CAS 941918-51-0) will interrogate a different chemical space and cannot be considered an equivalent tool compound.
- [1] Fujisawa Pharmaceutical Co., Ltd. (1992). Thiazolylbenzofuran derivatives and pharmaceutical compositions that include them. European Patent EP0528337A1. View Source
